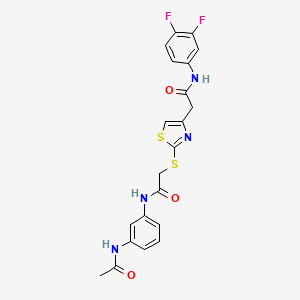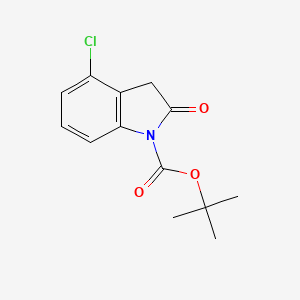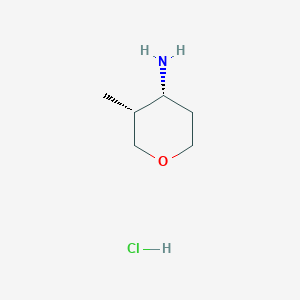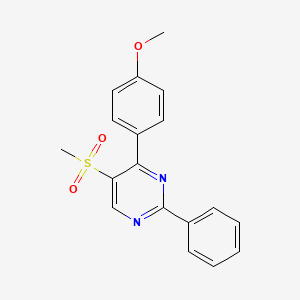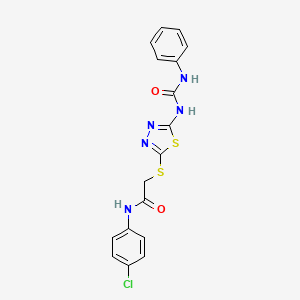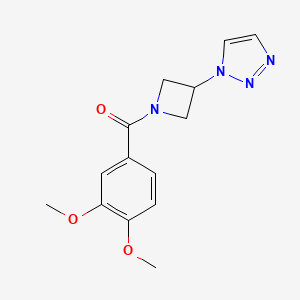
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine.
Scientific Research Applications
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the specific compound , exhibit a wide range of biological activities. Research has shown that 1,3,4-oxadiazole, a core structure related to the compound of interest, plays a crucial role in binding with various enzymes and receptors in biological systems. This interaction elicits diverse bioactivities, making oxadiazole derivatives promising candidates for the development of new medicinal agents. These derivatives have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and other medicinal properties, underscoring their potential in therapeutic applications. Notably, the structural feature of the 1,3,4-oxadiazole ring facilitates effective binding, highlighting the compound's relevance in scientific research aimed at treating various ailments (Verma et al., 2019).
Antimicrobial Potential
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied, revealing their effectiveness against a broad spectrum of microbial pathogens. These derivatives have shown promising antibacterial, antifungal, antiprotozoal, and antiviral activities. In some cases, their antimicrobial efficacy surpasses that of existing antibiotics and antimicrobial agents, making them valuable for further exploration in drug development. Such findings indicate the potential of these compounds in addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Chemical Sensing Applications
Beyond their biological applications, 1,3,4-oxadiazoles have shown potential in chemical sensing, particularly in the detection of metal ions. The molecular structure of these compounds, including the presence of nitrogen and oxygen donor atoms, makes them suitable for use as chemosensors. They have been utilized in the development of sensors for selective metal-ion detection, demonstrating high sensitivity and specificity. This application is significant in environmental monitoring and industrial processes, where accurate detection of metal ions is crucial (Sharma et al., 2022).
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-13-12(18-14-8)9-5-11(16)15(6-9)7-10-3-2-4-17-10/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHVZKXOVGIRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)
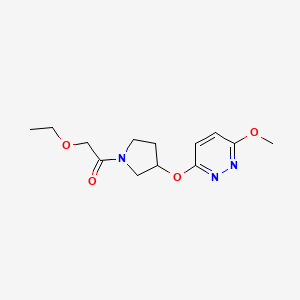

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)
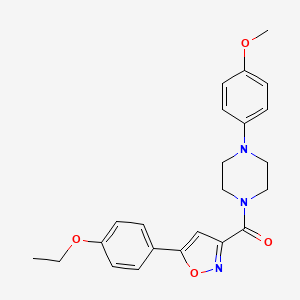
![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)
